N-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine
Description
N-({[3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine is a synthetic chromenone derivative characterized by a 4-oxo-4H-chromen core modified at positions 3 and 6. The 3-position bears a 2-ethoxyphenoxy group, while the 7-position is substituted with an oxyacetyl-glycine moiety. This compound’s molecular formula is C22H21NO9 (calculated molar mass: 443.41 g/mol).
Properties
Molecular Formula |
C21H19NO8 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-[[2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C21H19NO8/c1-2-27-15-5-3-4-6-16(15)30-18-11-29-17-9-13(7-8-14(17)21(18)26)28-12-19(23)22-10-20(24)25/h3-9,11H,2,10,12H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
PMPJMTPAMMMKDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced through an etherification reaction, where the chromen-4-one intermediate is reacted with 2-ethoxyphenol in the presence of a suitable catalyst like potassium carbonate.
Acetylation and Glycine Coupling: The final steps involve the acetylation of the hydroxyl group on the chromen-4-one ring followed by coupling with glycine using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The ethoxyphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydroxyl or alkyl groups.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Scientific Research Applications
N-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-({[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various cellular pathways, including those related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
Table 1: Comparative Analysis of Chromenone Derivatives
Physicochemical Properties
- However, the glycine moiety offsets this by introducing polar functional groups.
- Electronic Effects: The chloro substituent in introduces strong electron-withdrawing effects, while the target’s ethoxyphenoxy group offers moderate electron-donating properties due to the ether linkage.
- Hydrogen Bonding : Glycine’s carboxylic acid and amide groups enable H-bonding, akin to ’s hydroxy group but distinct from purely alkyl-substituted analogs ().
Crystallographic and Spectroscopic Data
- Spectroscopy : IR and NMR data for analogs () highlight characteristic peaks for carbonyl (1650–1750 cm⁻¹) and aromatic protons (6.5–8.5 ppm), which would align with the target’s expected spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
